2-(3-Oxopyrrolidin-1-yl)benzonitrile
Description
2-(3-Oxopyrrolidin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety substituted at the 2-position with a 3-oxopyrrolidine ring. This structure combines the electron-withdrawing cyano group with the polar, hydrogen-bond-capable pyrrolidinone ring, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13/h1-4H,5-6,8H2 |
InChI Key |
RZWCBPLJUJUYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxopyrrolidin-1-yl)benzonitrile typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the formation of Schiff base intermediates, which are subsequently reduced . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Oxopyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles or pyrrolidinones.
Scientific Research Applications
2-(3-Oxopyrrolidin-1-yl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Perampanel’s pyridinone and phenyl groups increase molecular weight (MW: 349.4 g/mol) and logP, correlating with blood-brain barrier penetration .
- Thermodynamic Stability: Polymorphic forms of quinazolinone-based benzonitriles (e.g., ) highlight the role of crystallization in optimizing bioavailability and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
